molecular formula C19H31NO3 B4942443 4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B4942443
M. Wt: 321.5 g/mol
InChI Key: GOJKJJIIICGBNS-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine is an organic compound with a complex structure that includes a morpholine ring, a tert-butyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine

Uniqueness

4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine is unique due to the presence of both the tert-butyl and morpholine groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

4-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-16-5-6-17(19(2,3)4)18(15-16)23-14-13-22-12-9-20-7-10-21-11-8-20/h5-6,15H,7-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJKJJIIICGBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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